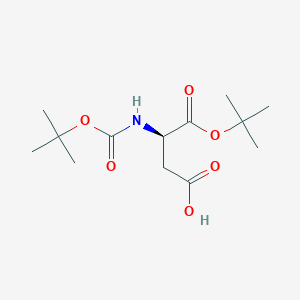

Boc-d-asp-otbu

描述

The compound N-α-t.-Boc-L-aspartic acid α-t.-butyl ester (commonly known as Boc-d-asp-otbu) is an organic molecule used primarily in peptide synthesis. It is a derivative of aspartic acid, modified to include a tert-butyl ester and a tert-butoxycarbonyl (Boc) protecting group. These modifications make it a valuable reagent in the synthesis of peptides and proteins by protecting the amino and carboxyl groups from undesired reactions during the synthesis process .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide. The carboxyl group is then protected by esterification with tert-butyl alcohol in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

化学反应分析

Types of Reactions: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Boc protecting group using acids such as trifluoroacetic acid (TFA) or hydrochloric acid.

Ester Hydrolysis: Hydrolysis of the tert-butyl ester group to yield the free carboxylic acid.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Ester Hydrolysis: Aqueous acids or bases.

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), and other peptide coupling reagents

Major Products Formed:

Deprotected Aspartic Acid Derivatives: After removal of the Boc group.

Peptides and Proteins: Formed through coupling reactions with other amino acids

科学研究应用

Peptide Synthesis

1.1 Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Asp(OtBu) is primarily used in solid-phase peptide synthesis due to its stability and ease of handling. The Boc group provides a protective layer that prevents unwanted reactions during the synthesis process. This is particularly important for sequences that include aspartic acid, which is prone to side reactions like aspartimide formation. By using Boc-D-Asp(OtBu), researchers can minimize these issues, leading to higher yields and purities of the desired peptides .

1.2 Applications in Therapeutic Peptides

The compound has been integral in the development of therapeutic peptides, especially those targeting specific protein-protein interactions. For instance, studies have shown its effectiveness in designing peptides that can inhibit or modulate biological pathways relevant to diseases such as cancer and diabetes . The ability to incorporate Boc-D-Asp(OtBu) into peptide sequences facilitates the exploration of structure-activity relationships, aiding in the discovery of novel therapeutic agents.

Biochemical Research

2.1 Study of Aspartic Acid Isomers

Boc-D-Asp(OtBu) serves as a key reagent in studies focused on the isomerization of aspartic acid residues in proteins. Research has demonstrated that the presence of D-aspartic acid can significantly influence protein structure and function, contributing to conditions such as cataracts through aggregation and loss of solubility . The use of Boc-D-Asp(OtBu) allows for precise incorporation of D-aspartic acid into synthetic peptides, enabling detailed investigations into its effects on protein behavior.

2.2 Protein Engineering

In protein engineering, Boc-D-Asp(OtBu) is used to create modified proteins with enhanced properties or novel functionalities. By strategically placing D-aspartic acid residues within a protein sequence, researchers can alter folding patterns, stability, and interactions with other biomolecules . This application is crucial for developing proteins with improved therapeutic profiles or novel catalytic activities.

Case Studies

Several studies highlight the applications of Boc-D-Asp(OtBu) in peptide synthesis:

- Therapeutic Peptide Development: A study demonstrated the use of Boc-D-Asp(OtBu) in synthesizing peptides that inhibit cancer cell proliferation by targeting specific growth factor receptors .

- Protein Structure Analysis: Research involving lens crystallins utilized Boc-D-Asp(OtBu) to create peptides that mimic natural proteins, allowing for insights into how D-aspartic acid residues affect protein aggregation and function .

作用机制

The primary function of N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is to protect the amino and carboxyl groups of aspartic acid during peptide synthesis. The Boc group prevents unwanted reactions at the amino group, while the tert-butyl ester protects the carboxyl group. These protecting groups are selectively removed under specific conditions to allow for the formation of peptide bonds .

相似化合物的比较

- N-α-t.-Boc-L-aspartic acid α-t.-butyl ester

- N-α-t.-Boc-L-aspartic acid α-benzyl ester

- N-α-t.-Boc-L-glutamic acid α-t.-butyl ester

Uniqueness: N-α-t.-Boc-L-aspartic acid α-t.-butyl ester is unique due to its specific protecting groups, which provide stability and selectivity during peptide synthesis. Compared to other similar compounds, it offers a balance of protection and ease of removal, making it a preferred choice in many synthetic applications .

生物活性

Boc-D-Asp-OtBu, a derivative of aspartic acid, has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (CAS No. 34582-32-6) is characterized by its tert-butoxycarbonyl (Boc) protective group on the amino group and a tert-butoxy (OtBu) group on the side chain. Its chemical formula is , with a molecular weight of 273.33 g/mol. The compound is soluble in organic solvents and exhibits moderate stability under physiological conditions.

Synthesis

The synthesis of this compound typically involves the protection of the aspartic acid moiety followed by coupling reactions to form peptide bonds. Various methods have been employed, including:

- Stepwise Synthesis : Utilizing Boc-protected amino acids in solid-phase peptide synthesis (SPPS).

- Fragment Condensation : Combining shorter peptide fragments to construct larger bioactive peptides.

1. Peptide Hormonal Activity

Research indicates that this compound plays a role in influencing hormonal activities, particularly in insect models. A study demonstrated that peptides containing this compound affected oogenesis in Sarcophaga bullata, where varying concentrations led to significant changes in egg development and yolk deposition patterns .

2. Renin Inhibition

This compound has been explored for its potential as a renin inhibitor. In studies involving salt-depleted marmosets, it was found to inhibit plasma renin activity (PRA) effectively, lowering blood pressure for several hours post-administration . This suggests its potential application in managing hypertension.

3. Ergogenic Effects

Amino acid derivatives like this compound are recognized for their ergogenic properties, influencing physical performance by modulating hormone secretion and enhancing recovery from exercise-induced muscle damage . This has implications for sports nutrition and recovery protocols.

Study 1: Oogenesis in Insects

A detailed study examined the effects of various peptide sequences containing this compound on egg development in Sarcophaga bullata. The results indicated that specific peptide configurations led to abnormal yolk granule formation and altered follicular epithelium proliferation, showcasing the compound's influence on reproductive biology .

Study 2: Hypertension Management

In a controlled experiment with marmosets, this compound was shown to significantly reduce PRA levels when administered at a dosage of 10 mg/kg. The compound exhibited an IC50 value of against human renin, highlighting its specificity and potential therapeutic utility .

Data Table: Biological Activities of this compound

属性

IUPAC Name |

(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAUQRYTYJIYLTF-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427147 | |

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77004-75-2 | |

| Record name | Boc-d-asp-otbu | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。